molecular formula C20H13BrF3NO3S B2864214 N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide CAS No. 339031-51-5

N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide

Cat. No.: B2864214
CAS No.: 339031-51-5
M. Wt: 484.29
InChI Key: KJYHUNVRRRRTFR-UHFFFAOYSA-N
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Description

N-{4-[(4-Bromophenyl)sulfonyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide is a sulfonamide-carboxamide hybrid compound characterized by a bromophenylsulfonyl group linked to a phenyl ring, which is further substituted with a trifluoromethylbenzamide moiety. Its synthesis typically involves Friedel–Crafts sulfonylation of bromobenzene with tosyl chloride, followed by oxidation and Schotten–Baumann acylation with L-valine or analogous reagents . The compound’s structural complexity—featuring electron-withdrawing groups (bromine, trifluoromethyl) and a sulfonyl bridge—imparts unique physicochemical properties, such as high thermal stability and lipophilicity, which are critical for pharmaceutical applications, particularly in antimicrobial and anticancer research .

Properties

IUPAC Name

N-[4-(4-bromophenyl)sulfonylphenyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrF3NO3S/c21-15-4-8-17(9-5-15)29(27,28)18-10-6-16(7-11-18)25-19(26)13-2-1-3-14(12-13)20(22,23)24/h1-12H,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYHUNVRRRRTFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: . The reaction conditions often require the use of strong bases and oxidizing agents to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reactant concentrations to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide has shown potential as a bioactive molecule

Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to modulate biological pathways makes it a candidate for further research in treating various diseases.

Industry: In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism by which N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Sulfonamide Derivatives

  • N-(4-Bromophenyl)-3-[(4-bromophenyl)sulfamoyl]benzamide (): Structural differences: Replaces the sulfonyl group with a sulfamoyl (-SO₂NH-) linker. Synthesis: Prepared via direct sulfamoylation, yielding lower thermal stability (melting point ~250°C) than the target compound .
  • N-{4-[(4-Chlorophenyl)sulfonyl]-3-cyanophenyl}-3-(trifluoromethyl)benzenecarboxamide (): Substituent variation: Chlorine replaces bromine on the sulfonylphenyl ring. Molecular weight (464.85 g/mol) is slightly lower than the brominated analog (target compound) .

Trifluoromethyl-Containing Carboxamides

  • 4-Hydroxy-N-[4-(trifluoromethyl)phenyl]quinoline-3-carboxamide (): Key differences: Lacks the sulfonyl group but includes a hydroxylated quinoline core. Physicochemical properties: Higher melting points (327°C) due to intermolecular hydrogen bonding from the hydroxyl group. Lower lipophilicity (logP ~2.5) compared to the target compound (predicted logP ~3.8) .
  • N-[4-(4-Benzylpiperazino)phenyl]-3-(trifluoromethyl)benzenecarboxamide (): Structural divergence: Incorporates a benzylpiperazino group instead of the bromophenylsulfonyl moiety. Biological relevance: The piperazine ring enhances solubility (predicted density: 1.279 g/cm³) and CNS penetration, making it more suitable for neurological targets than the sulfonyl-containing target compound .

Physicochemical and Spectroscopic Properties

Property Target Compound N-[4-(4-Benzylpiperazino)phenyl]-3-(trifluoromethyl)benzenecarboxamide ()
Molecular Weight ~500 g/mol (estimated) 439.47 g/mol
Melting Point >250°C (predicted) Not reported
Predicted logP 3.8 3.2
Key IR Bands 1705 cm⁻¹ (C=O), 1350 cm⁻¹ (SO₂) 1680 cm⁻¹ (C=O), 1240 cm⁻¹ (C-F)

The target’s higher logP suggests superior lipid membrane penetration, critical for oral bioavailability.

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